4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid
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Overview
Description
4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring, along with a carboxylic acid functional group. The incorporation of fluorine atoms into the molecular structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to an aryl fluoride using nitrous acid and a fluorinating agent . Another approach is the Umemoto reaction, which uses hypervalent iodine reagents to introduce fluorine atoms into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, carboxylates, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes . The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function . Additionally, the electron-withdrawing effect of the fluorine atoms can modulate the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the pentafluoroethyl group.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar but without the pentafluoroethyl group.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct physical and chemical properties. These properties include increased lipophilicity, enhanced metabolic stability, and unique reactivity patterns, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H3F8NO2 |
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Molecular Weight |
309.11 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H3F8NO2/c10-7(11,9(15,16)17)3-1-4(6(19)20)18-5(2-3)8(12,13)14/h1-2H,(H,19,20) |
InChI Key |
DRWLYERSFWEBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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